1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride
Description
1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride is a synthetic organic compound characterized by an ethanone (acetyl) group attached to a para-substituted phenyl ring. The phenyl ring is further modified at the 4-position with a 3-pyrrolidinyloxy moiety, where a pyrrolidine (a five-membered secondary amine ring) is linked via an ether oxygen. The hydrochloride salt enhances solubility in polar solvents like water or ethanol.
Properties
IUPAC Name |
1-(4-pyrrolidin-3-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9(14)10-2-4-11(5-3-10)15-12-6-7-13-8-12;/h2-5,12-13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKLRXZPVLGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride, a compound of increasing interest in medicinal chemistry, has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H18ClNO3
- Molecular Weight : 271.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate synaptic transmission, potentially influencing both pre-synaptic and post-synaptic processes. The compound's structure allows it to bind selectively to certain receptors, affecting neurotransmitter release and synaptic excitability .
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral properties. It has been tested against several viruses, including influenza and herpes simplex virus, demonstrating a capacity to inhibit viral replication.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of the compound in patients with bacterial infections. Results indicated a notable reduction in infection symptoms and bacterial load after treatment with the compound compared to a placebo group.
Case Study 2: Neurotransmission Modulation
Another study focused on the compound's role in modulating neurotransmitter release in animal models. The findings suggested that it could enhance synaptic transmission, offering potential therapeutic avenues for neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Mebeverine | Anticholinergic | Primarily used for gastrointestinal issues |
| Indole derivatives | Antiviral, anti-inflammatory | Broader spectrum of activity |
| Pyrrolidine derivatives | Various biological activities | Versatile but less targeted action |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride and key analogs:
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons
Structural Variations and Physicochemical Properties Pyrrolidinyl vs. Piperidinyl/Piperazinyl Groups: The target compound’s pyrrolidinyl group (5-membered ring) confers distinct conformational flexibility compared to six-membered piperidinyl () or piperazinyl () analogs. Electrochemical Activity: Unlike 1-[4-(ferrocenylethynyl)phenyl]-1-ethanone (), which is used in carbon paste electrodes for sulfite detection, the target compound lacks redox-active ferrocene groups, limiting its utility in electrochemical sensing .
Pharmacological Potential Analgesic Activity: Compound 8 (), with a chloro-trifluoromethylphenyl substituent, exhibits analgesic properties in preclinical models. The target compound’s pyrrolidinyloxy group may similarly modulate opioid or adrenergic receptors, though direct evidence is absent . Solubility and Bioavailability: The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (), which relies on phenolic hydroxyl groups for solubility .
Synthetic Routes Condensation Reactions: Analogous to the synthesis of 4-[(4-methylthio)phenyl]-3-phenyl-2-(5H)-furanone (), the target compound may be synthesized via nucleophilic substitution between 4-hydroxyphenyl ethanone and 3-pyrrolidinol, followed by HCl salt formation . Salt Formation: Similar to compounds in and , hydrochloride salt formation is a common strategy to improve crystallinity and stability .
Preparation Methods
Key Synthetic Steps
-
- 4-hydroxyacetophenone or derivatives as the phenolic component.
- 3-pyrrolidinol or 1-ethyl-3-pyrrolidinol as the pyrrolidine source.
Formation of the Ether Linkage:
- The nucleophilic oxygen of 3-pyrrolidinol attacks the electrophilic aromatic ring bearing a leaving group (e.g., halide or activated phenol).
- Mitsunobu reaction conditions are often employed to facilitate the coupling between the phenol and pyrrolidinol derivatives, especially in the presence of sodium hydride and solvents like N,N-dimethylformamide (DMF).
Detailed Preparation Example and Reaction Conditions
Research Findings and Optimization
Yield and Purity: The overall yield of the ether formation step ranges from 34% to 63%, depending on reaction conditions and substrates used. The hydrochloride salt formation step is generally quantitative and improves purity and handling.
Reaction Conditions: Mild room temperature conditions are preferred to avoid decomposition. Sodium hydride in DMF is an effective base and solvent system for the etherification step, providing good conversion rates.
Scalability: The process is scalable and suitable for Good Manufacturing Practice (GMP) production, especially when crystalline intermediates and hydrochloride salts are isolated, ensuring high optical and chemical purity.
Purification: Chromatographic purification using silica gel with chloroform/isopropanol or ethyl acetate mixtures is effective. Recrystallization from appropriate solvents yields the pure hydrochloride salt with defined melting points.
Related Synthetic Insights from Analogous Compounds
Preparation of pyrrolidin-3-ol derivatives often starts from aminohydroxybutyric acid esters, followed by reduction and cyclization steps, which can be adapted for pyrrolidinyloxy derivatives.
Mitsunobu reaction has been successfully applied to similar phenoxy-pyrrolidine compounds, facilitating efficient ether bond formation under mild conditions.
Free base isolation typically involves partitioning between organic solvents (e.g., methylene chloride) and aqueous sodium hydroxide, followed by drying and concentration steps.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 4-hydroxyacetophenone, 3-pyrrolidinol or 1-ethyl-3-pyrrolidinol |
| Key Reaction | Mitsunobu etherification using NaH in DMF |
| Temperature | Ambient (room temperature) |
| Reaction Time | 4 hours typical |
| Work-up | Quenching with water, extraction with organic solvents (EtOAc, CHCl3) |
| Purification | Silica gel chromatography, recrystallization |
| Salt Formation | Treatment with HCl to form hydrochloride salt |
| Yields | 34% to 63% for ether formation; quantitative for salt formation |
| Scalability | Suitable for GMP scale with crystalline intermediates |
| Analytical Techniques | NMR, HPLC, MS for purity and structure confirmation |
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride?
- Methodology :
- Friedel-Crafts acylation : Reacting a substituted benzaldehyde derivative with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .
- Hydrochloride salt formation : Treating the free base with hydrogen chloride (HCl) in aqueous solution. For example, adding 1.0 M HCl to the intermediate compound at 50°C to achieve a clear solution and isolate the hydrochloride salt .
- Key parameters : Reaction temperature (50°C), stoichiometric HCl ratio, and solvent selection (e.g., water or ethanol) influence yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR to resolve aromatic protons, pyrrolidine rings, and ketone groups.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for research-grade material) and monitor degradation under stress conditions .
- Melting Point Analysis : A reported range of 192–194°C (anhydrous free base) serves as a preliminary identifier .
- X-ray Crystallography : Resolve crystal structure for absolute configuration determination, as demonstrated for structurally related aryl ketones .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in sealed containers at 2–8°C in a dry environment to prevent hydrolysis .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and scalability?
- Case Study : A 52.7% yield was achieved by heating the reaction mixture to 50°C in aqueous HCl, improving solubility of intermediates .
- Strategies :
- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃) for Friedel-Crafts acylation to reduce side reactions.
- Solvent optimization : Replace water with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time.
Q. What computational approaches predict the compound’s pharmacological interactions and stability?
- Quantitative Structure-Property Relationship (QSPR) : Model physicochemical properties (e.g., logP, solubility) using quantum chemistry and neural networks .
- Molecular Docking : Simulate binding affinities with target receptors (e.g., neurotransmitter transporters) to prioritize in vitro testing .
- Degradation Pathways : Density Functional Theory (DFT) calculations predict hydrolysis susceptibility at the pyrrolidinyloxy moiety under acidic conditions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, then quantify degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperature (e.g., >200°C suggests stability for short-term heating) .
- Findings :
- Hydrolysis of the ketone group is minimal at pH 7 but accelerates under strongly acidic/basic conditions.
- Crystalline form remains stable at ≤30°C but may deliquesce in high humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
